6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol
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Overview
Description
6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol is a piperidine derivative with the molecular formula C18H37NO2 and a molecular weight of 299.5 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol, often involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are efficient and yield good to excellent results.
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve continuous flow reactions and microwave irradiation to achieve high yields and diastereoselectivities . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like thionyl chloride (SOCl2) and various nucleophiles.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Disubstituted Piperidines: These compounds have similar structural motifs and pharmacological properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Uniqueness
6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, making it suitable for applications in drug design and development .
Properties
IUPAC Name |
6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLRIRWYGHUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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